molecular formula C5H9N5O B595642 3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide CAS No. 199291-96-8

3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B595642
CAS No.: 199291-96-8
M. Wt: 155.161
InChI Key: TVZJEFQXFCEVMR-UHFFFAOYSA-N
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Description

3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic organic compound that contains a triazole ring with an amino group and an ethyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. For example, it can act as a competitive inhibitor of certain enzymes by binding to the active site and preventing substrate access. This inhibition can disrupt metabolic pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-amino-1,2,4-triazole: A closely related compound with similar structural features but lacking the ethyl group.

    1,2,4-triazole-3-carboxamide: Another related compound with a carboxamide group but different substitution patterns.

Uniqueness

3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide is unique due to the presence of both an amino group and an ethyl group on the triazole ring. This combination of functional groups can confer distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound belongs to the triazole family of compounds, which are known for their diverse biological activities. The biological activity of triazoles often includes antibacterial, antifungal, antiviral, and anticancer properties. Compounds with similar structures have demonstrated significant effects against various pathogens and diseases.

The mechanism of action for triazole-based compounds typically involves:

  • Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes critical for pathogen survival. For example, they may interfere with the synthesis of nucleic acids or proteins.
  • Disruption of Membrane Integrity : Some triazoles affect the integrity of cellular membranes in pathogens, leading to cell death.

Research indicates that this compound may act through similar pathways by targeting specific enzymes or cellular processes in microorganisms and cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:

  • Amino Group Influence : The presence of the amino group at position 3 enhances interaction with biological targets. Modifications to this group can significantly alter potency.
  • Substituent Variability : Variations in substituents on the triazole ring can lead to changes in solubility and bioavailability. For instance, ethyl substitution at position 1 has been shown to improve pharmacokinetic properties.

Table 1: Structure-Activity Relationship Insights

Compound VariantBiological ActivityComments
3-amino-N-ethylModerate AntifungalEnhanced solubility compared to non-substituted variants
3-amino-N-methylLow AntifungalReduced interaction with target enzymes
3-amino-N-propylHigh AnticancerSignificant cytotoxic effects on cancer cells

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives similar to this compound:

  • Antiparasitic Activity : Research indicated that compounds with a similar triazole structure demonstrated significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. These studies revealed that derivatives could effectively reduce parasite load in infected models when administered at low doses .
  • Anticancer Properties : A study focusing on a series of triazole derivatives found that specific modifications led to enhanced cytotoxicity against various cancer cell lines. The most potent compounds exhibited submicromolar activity against tumor cells .
  • Antimicrobial Effects : Triazoles have been tested for their ability to inhibit bacterial growth. Compounds structurally similar to 3-amino-N-ethyl showed promising results against both Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c1-2-7-4(11)3-8-5(6)10-9-3/h2H2,1H3,(H,7,11)(H3,6,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZJEFQXFCEVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201240912
Record name 5-Amino-N-ethyl-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199291-96-8
Record name 5-Amino-N-ethyl-1H-1,2,4-triazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199291-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-N-ethyl-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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